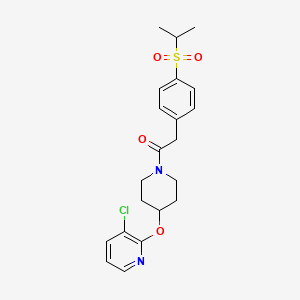

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Description

This compound is a structurally complex small molecule featuring a piperidine ring linked to a 3-chloropyridinyloxy moiety and a 4-(isopropylsulfonyl)phenylethanone group. Its design integrates pharmacophores known for modulating biological targets, particularly in neurological and oncological contexts. The isopropylsulfonyl group enhances solubility and metabolic stability, while the 3-chloropyridine moiety may influence binding affinity through halogen bonding .

Properties

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-15(2)29(26,27)18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)28-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPJLQHIWSUVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of 3-chloropyridin-2-yl

Starting with pyridine, chlorination at the 3-position is achieved using reagents like thionyl chloride or phosphorus pentachloride.

Step 2: Formation of Piperidine Intermediate

The synthesized 3-chloropyridin-2-yl is then reacted with piperidine under basic conditions to form the intermediate 3-chloropyridin-2-ylpiperidine.

Step 3: Attachment of Isopropylsulfonyl Group

The phenyl group is substituted with an isopropylsulfonyl group using reagents such as isopropylsulfonyl chloride in the presence of a suitable base.

Step 4: Final Coupling Reaction

The intermediate product is then coupled with the substituted phenyl ethanone using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods:

Industrial synthesis may involve similar steps but optimized for large-scale production with more efficient reagents and reaction conditions, such as the use of continuous flow reactors for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound may undergo oxidation reactions at various positions, particularly at the ethanone group, using reagents like KMnO₄ or PCC (pyridinium chlorochromate).

Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol using reagents like NaBH₄ or LiAlH₄.

Substitution: : Both nucleophilic and electrophilic substitutions can occur at the chloropyridine and phenyl rings, potentially modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: : KMnO₄, PCC

Reduction: : NaBH₄, LiAlH₄

Substitution: : Various nucleophiles and electrophiles depending on the desired modification.

Major Products:

The major products formed are typically derivatives of the original compound with slight modifications at the reactive sites, potentially leading to variations with different biological activities or properties.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has broad applications across multiple scientific disciplines:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : May be employed in studies involving receptor-ligand interactions due to its structural features.

Medicine: : Potential pharmacological agent targeting specific receptors or enzymes involved in various diseases.

Industry: : Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The compound's effects are mediated by its interactions with molecular targets such as enzymes, receptors, or ion channels. For example, its piperidine and chloropyridine moieties may allow it to bind selectively to neurotransmitter receptors, potentially modulating their activity. The isopropylsulfonyl group could influence the compound's solubility and ability to penetrate cell membranes, enhancing its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)

- Key Differences :

- Pyridine substitution : The analog features a 6-methylpyridin-3-yl group instead of a 3-chloropyridin-2-yl-oxy-piperidine system.

- Sulfonyl group : Methylsulfonyl (CH3SO2) vs. isopropylsulfonyl ((CH3)2CHSO2) in the target compound.

1-(4-(3,4-Dihydroquinolin-1(2H)-yl)piperidin-1-yl)-2-(2-(2-[18F]fluoroethoxy)-4-((1-(methylsulfonyl)piperidin-4-yl)oxy)phenyl)ethanone ([18F]3)

- Key Differences: Radiolabeling: Incorporates fluorine-18 for PET imaging, unlike the non-radiolabeled target compound. Core structure: Replaces the 3-chloropyridinyloxy group with a dihydroquinoline-piperidine system.

- Implications :

1-[4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone

- Key Differences :

- Sulfur-containing groups : Uses a pyrimidinylsulfanylmethyl group instead of isopropylsulfonyl.

- Aromatic substitution : Methoxy and sulfanylmethyl substituents on the phenyl ring vs. isopropylsulfonyl.

Pharmacological and Physicochemical Properties

Biological Activity

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic compound that has gained attention in various fields of biological research due to its potential pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 373.87 g/mol

- CAS Number : 1448135-52-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloropyridinyl and piperidinyl moieties suggests potential interactions with neurotransmitter systems and other signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as inflammation or infection.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. For instance, derivatives of chloropyridinyl compounds have shown inhibitory effects on SARS-CoV-2 protease, suggesting that similar structures might offer therapeutic benefits against viral infections .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Preliminary results indicate that it may possess significant activity against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The structural components of the compound suggest potential anti-inflammatory properties. Research into related compounds has shown that modifications can enhance their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperidine-chloropyridine coupling | K₂CO₃, DMF, 80°C, 12h | 72 | 92% |

| Sulfonylation | Isopropylsulfonyl chloride, Et₃N, CH₂Cl₂ | 65 | 89% |

Basic: How is the three-dimensional structure of this compound characterized?

Answer:

Structural elucidation employs:

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity (e.g., piperidine O-linkage at δ 4.2–4.5 ppm) and sulfonyl group presence (δ 1.3 ppm for isopropyl CH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = C₂₁H₂₄ClN₂O₄S⁺) .

Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

SAR studies involve:

- Systematic Substituent Variation : Replacing the 3-chloropyridin-2-yl group with bromo or methoxy analogs to assess binding affinity shifts .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with targets like kinase domains or GPCRs .

- In Vitro Assays : Dose-response curves (IC₅₀ values) in enzyme inhibition assays (e.g., COX-2) or receptor-binding studies (radioligand displacement) .

Q. Table 2: Example SAR Data

| Substituent | Target (IC₅₀, nM) | LogP |

|---|---|---|

| 3-Cl-pyridine | COX-2: 12 ± 2 | 2.8 |

| 3-Br-pyridine | COX-2: 18 ± 3 | 3.1 |

| 3-OCH₃-pyridine | COX-2: >1000 | 1.9 |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions arise from variability in:

- Assay Conditions : Buffer pH (e.g., 4.6 vs. 7.4) alters sulfonyl group ionization, affecting target binding .

- Cell Line Heterogeneity : Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target engagement .

- Data Reproducibility : Meta-analysis of independent studies (e.g., PubChem BioAssay data) identifies outliers due to impurities or degradation .

Q. Recommended Workflow :

Validate compound purity (HPLC ≥98%).

Standardize assay protocols (e.g., fixed incubation time/temperature).

Cross-reference with structural analogs (e.g., ’s Compound B).

Advanced: What experimental approaches are used to study the compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 5 nM for kinase inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of target-ligand interactions .

- Cryo-EM/X-ray Co-crystallization : Resolves binding modes (e.g., sulfonyl group hydrogen-bonding with Arg⁵⁴⁵ in a kinase active site) .

- Mutagenesis Studies : Alters key residues (e.g., Tyr³⁰⁷ → Phe) to confirm interaction hotspots .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

- Kinases : ATP-binding pockets due to pyridine and sulfonyl motifs (e.g., JAK2 inhibition in ).

- GPCRs : Sulfonyl groups may mimic endogenous carboxylate ligands (e.g., serotonin receptors) .

- Epigenetic Regulators : Bromodomains (BRD4) via π-π stacking with the chloropyridine ring .

Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Tools like SwissADME estimate bioavailability (%F = 45–60) and BBB permeability (LogBB = -0.3) .

- Metabolic Stability : CYP3A4-mediated oxidation of the piperidine ring can be mitigated by fluorination (e.g., 4-F-piperidine in ) .

- Solubility Enhancement : Introduce polar groups (e.g., -OH at the phenyl ring) while monitoring LogP (target <3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.